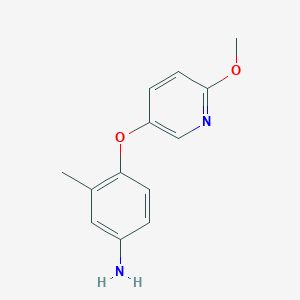

4-((6-Methoxypyridin-3-yl)oxy)-3-methylaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-((6-Methoxypyridin-3-yl)oxy)-3-methylaniline, also known as MPOM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Molecular Structure

Nonpeptide Alpha v Beta 3 Antagonists : A study identified a compound with the structure incorporating the methoxypyridin moiety as a potent and selective antagonist of the alpha(v)beta(3) receptor. This compound, through its excellent in vitro profile and significant unbound fraction in human plasma, was selected for clinical development to prevent and treat osteoporosis. The research emphasized synthesizing oxidized derivatives to support metabolism and safety studies, demonstrating its utility in identifying active metabolites generated in vitro or in vivo metabolism (Hutchinson et al., 2003).

Dinuclear Complexes with Bridging Ligand : Another research focused on the synthesis of a new bridging ligand containing a bipyridyl binding site linked to a catechol binding site. This study explored the electrochemical and electronic spectroscopic properties of dinuclear complexes using this ligand, providing insights into the structural and electronic modulation possible through such molecular frameworks (Shukla et al., 1999).

Voltage-Gated Potassium Channel Blockers : Research on novel 4AP derivatives containing the methoxypyridin group revealed potential in blocking voltage-gated potassium channels. These derivatives were investigated for their efficacy in symptomatic treatment and imaging in multiple sclerosis, highlighting the compound's versatility in modulating ion channel activity (Rodríguez-Rangel et al., 2020).

Nonlinear Optics : The preparation and crystal structures of new colorless 4-amino-1-methylpyridinium benzenesulfonate salts for second-order nonlinear optics were explored. These salts, through their noncentrosymmetric structures and molecular hyperpolarizability, provide a basis for understanding the relationship between molecular structure and nonlinear optical properties (Anwar et al., 2000).

Wirkmechanismus

Target of Action

Similar compounds have been shown to target dipeptidyl peptidase 4 . This enzyme plays a significant role in glucose metabolism, making it a potential target for diabetes treatment .

Mode of Action

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction involves the formation of a carbon-carbon bond between two different organic groups, facilitated by a palladium catalyst .

Biochemical Pathways

Given its potential use in suzuki–miyaura cross-coupling reactions, it may be involved in the synthesis of complex organic molecules .

Pharmacokinetics

Similar compounds have been shown to have high stability

Result of Action

Its potential use in suzuki–miyaura cross-coupling reactions suggests that it could be involved in the synthesis of complex organic molecules, potentially leading to various downstream effects depending on the specific molecules synthesized .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature, as suggested by the recommended storage conditions of similar compounds . Additionally, the efficacy of the compound in Suzuki–Miyaura cross-coupling reactions may be influenced by the presence of a palladium catalyst .

Eigenschaften

IUPAC Name |

4-(6-methoxypyridin-3-yl)oxy-3-methylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9-7-10(14)3-5-12(9)17-11-4-6-13(16-2)15-8-11/h3-8H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRLSJILFYAVIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC2=CN=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((6-Methoxypyridin-3-yl)oxy)-3-methylaniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,4-Dichlorophenyl)methylsulfanyl]-5-(2-methylsulfanylphenyl)-4-phenyl-1,2,4-triazole](/img/structure/B2884808.png)

![7-[(2R,3S,4S,5R,6S)-3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one](/img/structure/B2884814.png)

![N'-[(E)-(3-bromophenyl)methylidene]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2884821.png)